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Compound of Interest

Compound Name: 2-(3-Nitrophenyl)ethanol

Cat. No.: B3023286 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of 2-(3-Nitrophenyl)ethanol, a key intermediate in pharmaceutical and

organic synthesis.[1][2] This document is intended for researchers, scientists, and drug

development professionals, offering field-proven insights into the acquisition and interpretation

of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound.

While reference spectra for 2-(3-Nitrophenyl)ethanol are available in databases such as

SpectraBase, this guide focuses on the principles of data acquisition and interpretation, using

theoretically derived data to illustrate the analytical workflow.[3][4][5]

Introduction: The Importance of Spectroscopic
Analysis
In the synthesis and development of novel chemical entities, unambiguous structural

confirmation is paramount. Spectroscopic techniques such as NMR and IR provide a detailed

fingerprint of a molecule's structure, allowing for the verification of its identity, purity, and

conformation. For a molecule such as 2-(3-Nitrophenyl)ethanol, with its distinct aromatic and

aliphatic moieties, these techniques are indispensable. This guide will delve into the practical

aspects and theoretical underpinnings of using ¹H NMR, ¹³C NMR, and IR spectroscopy for the

comprehensive characterization of this compound.

Molecular Structure of 2-(3-Nitrophenyl)ethanol

Caption: Molecular structure of 2-(3-Nitrophenyl)ethanol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-(3-Nitrophenyl)ethanol, both ¹H and ¹³C NMR are crucial for a complete

structural assignment.

¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their chemical

environment, and their proximity to other protons.

Hypothetical ¹H NMR Data for 2-(3-Nitrophenyl)ethanol

Signal
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

1 ~1.8 br s 1H -OH

2 2.98 t, J = 6.8 Hz 2H -CH₂-Ar

3 3.92 t, J = 6.8 Hz 2H -CH₂-OH

4 7.52 t, J = 7.9 Hz 1H Ar-H

5 7.65 d, J = 7.7 Hz 1H Ar-H

6 8.12 d, J = 8.2 Hz 1H Ar-H

7 8.18 s 1H Ar-H

Interpretation of the ¹H NMR Spectrum

Hydroxyl Proton (-OH): The hydroxyl proton is expected to appear as a broad singlet around

1.8 ppm. Its chemical shift can vary depending on concentration and solvent due to

hydrogen bonding.

Aliphatic Protons: The two methylene groups (-CH₂-) will appear as triplets due to coupling

with each other. The methylene group attached to the aromatic ring (-CH₂-Ar) is expected

around 2.98 ppm, while the one bonded to the electronegative oxygen (-CH₂-OH) will be

further downfield, around 3.92 ppm.
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Aromatic Protons: The protons on the metasubstituted benzene ring will show a complex

splitting pattern in the aromatic region (7.5-8.2 ppm). The electron-withdrawing nitro group

will deshield these protons, shifting them downfield.

Experimental Protocol for ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-(3-Nitrophenyl)ethanol in ~0.6

mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak

(CHCl₃ at 7.26 ppm).

¹H NMR Experimental Workflow

Sample Preparation
(5-10 mg in CDCl₃)

Spectrometer Setup
(400 MHz)

Insert Sample Data Acquisition
(Sufficient Scans)

Start Experiment Data Processing
(FT, Phasing, Baseline)

Raw Data (FID) Spectral Interpretation
(Peak Assignment)

Processed Spectrum

Click to download full resolution via product page

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy
Carbon NMR provides information on the number of non-equivalent carbon atoms in a

molecule.

Hypothetical ¹³C NMR Data for 2-(3-Nitrophenyl)ethanol
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Signal Chemical Shift (δ, ppm) Assignment

1 39.2 -CH₂-Ar

2 62.8 -CH₂-OH

3 122.1 Ar-C

4 124.5 Ar-C

5 129.5 Ar-C

6 135.0 Ar-C

7 141.2 Ar-C-CH₂

8 148.5 Ar-C-NO₂

Interpretation of the ¹³C NMR Spectrum

Aliphatic Carbons: The carbon of the methylene group attached to the aromatic ring is

expected around 39.2 ppm. The carbon attached to the hydroxyl group will be deshielded

and appear further downfield, around 62.8 ppm.

Aromatic Carbons: The six aromatic carbons will appear in the range of 122-149 ppm. The

carbon attached to the nitro group will be the most deshielded due to the strong electron-

withdrawing effect of the nitro group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Hypothetical IR Data for 2-(3-Nitrophenyl)ethanol
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3300 Strong, Broad O-H stretch (alcohol)

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

1525 Strong N-O asymmetric stretch (nitro)

1350 Strong N-O symmetric stretch (nitro)

1600, 1475 Medium C=C stretch (aromatic)

1050 Strong C-O stretch (primary alcohol)

Interpretation of the IR Spectrum

O-H Stretch: A strong, broad absorption between 3400-3300 cm⁻¹ is characteristic of the

hydroxyl group's O-H stretch, broadened by hydrogen bonding.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H

stretches are found below 3000 cm⁻¹.

N-O Stretches: The presence of the nitro group is confirmed by two strong absorptions: an

asymmetric stretch around 1525 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

C=C and C-O Stretches: Aromatic C=C stretches appear around 1600 and 1475 cm⁻¹. A

strong C-O stretch for the primary alcohol is expected around 1050 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR)

Sample Preparation: Place a small amount of solid 2-(3-Nitrophenyl)ethanol directly onto

the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a

universal ATR accessory.

Data Acquisition: Collect a background spectrum of the clean ATR crystal, then collect the

sample spectrum.
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Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

FT-IR (ATR) Experimental Workflow

Collect Background Spectrum
(Clean ATR Crystal)

Place Sample on ATR Crystal

Prepare for Sample

Collect Sample Spectrum

Start Measurement

Generate Absorbance/Transmittance Spectrum

Raw Data

Identify Functional Groups

Final Spectrum

Click to download full resolution via product page

Caption: Workflow for FT-IR (ATR) analysis.

Conclusion
The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and

comprehensive characterization of 2-(3-Nitrophenyl)ethanol. By carefully acquiring and

interpreting the data from these techniques, researchers can confidently confirm the structure
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and purity of their synthesized material, a critical step in any drug discovery and development

pipeline. The principles and protocols outlined in this guide serve as a practical framework for

the spectroscopic analysis of this and other related small molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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